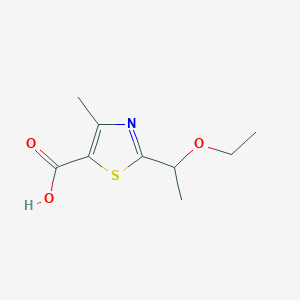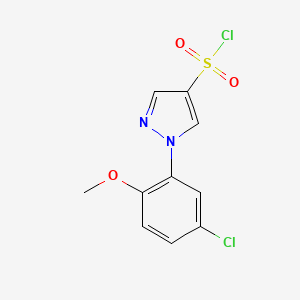
(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
Overview
Description
“(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1311314-32-5 . It has a molecular weight of 291.61 and is typically available in powder form . The IUPAC name for this compound is (2-chlorophenyl) (3-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is 1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Medicinal Chemistry Applications
- Antithrombotic Drug Synthesis : S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, also known as (S)-clopidogrel, is a potent antithrombotic and antiplatelet drug, highlighting the therapeutic importance of chlorophenyl and pyridinyl groups in cardiovascular drug design (A. Saeed et al., 2017).
Environmental Studies
- Environmental Contamination and Toxicity : Chlorophenols, including 2-chlorophenol, exhibit moderate to considerable toxicity to aquatic life and may indicate environmental contamination sources and their remediation strategies (K. Krijgsheld & A. D. Gen, 1986).
Optoelectronic Materials
- Optoelectronic Material Development : The integration of pyridine and quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and as photosensitizers for dye-sensitized solar cells, demonstrating the role of pyridine derivatives in the advancement of electronic and photonic technologies (G. Lipunova et al., 2018).
Chemosensing Applications
- Chemosensing : Pyridine derivatives are recognized for their applications as chemosensors due to their high affinity for various ions and neutral species. These properties are exploited for the development of selective and effective chemosensors in environmental, agricultural, and biological samples (Gasem Mohammad Abu-Taweel et al., 2022).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
properties
IUPAC Name |
(2-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZXRVLRQLPZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



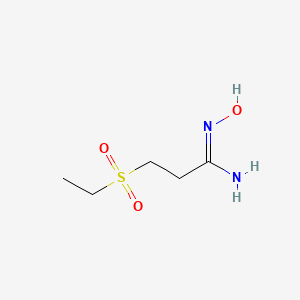

![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)
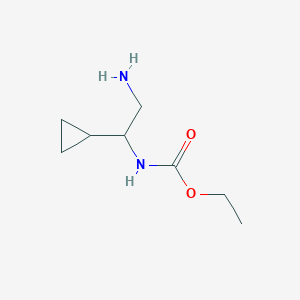
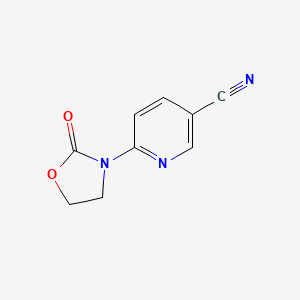
![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)
![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)
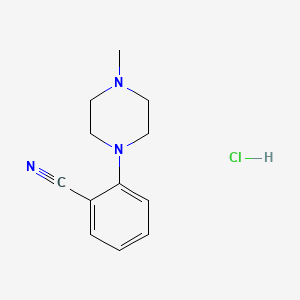
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)
